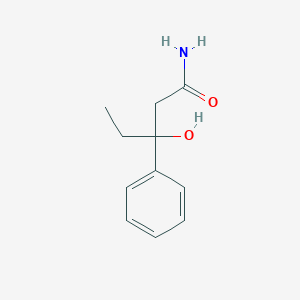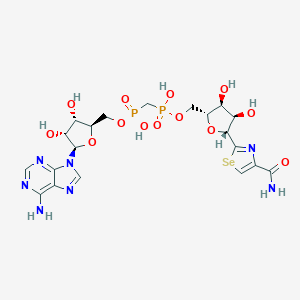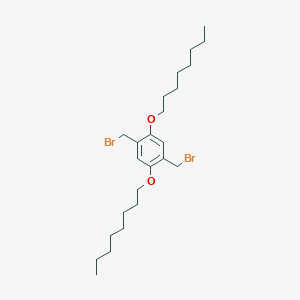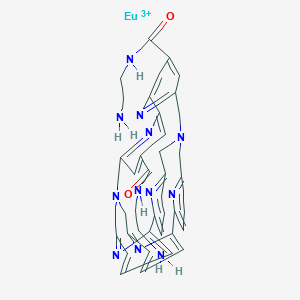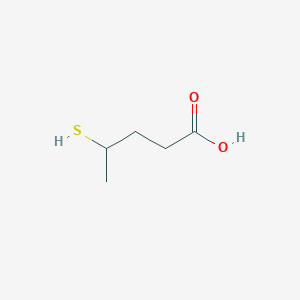
4-Sulfanylpentanoic acid
説明
4-Sulfanylpentanoic acid is a compound that belongs to the class of organic compounds known as sulfur-containing fatty acids. These are fatty acids in which the alkyl chain contains a sulfur atom. The compound is not directly discussed in the provided papers, but its structural and chemical properties can be inferred from related research on sulfur-containing compounds and their reactivity.
Synthesis Analysis
The synthesis of sulfur-containing compounds can be complex due to the reactivity of sulfur. Paper discusses the use of a sulfur-containing catalyst for the synthesis of bis(pyrazolones). Although the paper does not directly address 4-sulfanylpentanoic acid, it provides insight into the types of reactions sulfur-containing compounds can undergo, such as condensation reactions. The catalyst used is a sulfuric acid ester, which suggests that sulfur-containing compounds can be synthesized or modified using esterification reactions.
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds can significantly influence their reactivity and physical properties. Paper describes the crystal structure of a sulfur-containing compound, which includes a central thione ring with sulfoxide substituents. While this compound is not 4-sulfanylpentanoic acid, it highlights the importance of sulfur's oxidation state and its impact on molecular conformation. The presence of sulfur can lead to various tautomeric forms, as seen in the di-enol tautomeric form of the compound studied in paper .
Chemical Reactions Analysis
Sulfur-containing compounds can participate in a variety of chemical reactions. Paper explores the reactions of sulfur hydride hydroxide with 2,4-pentanedione, leading to C-sulfenylation and O-sulfenylation products. This indicates that compounds like 4-sulfanylpentanoic acid could potentially undergo similar reactions, where the sulfur atom can be used to form new bonds with carbon or oxygen atoms, resulting in sulfides or sulfenate esters.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-sulfanylpentanoic acid can be deduced from general knowledge about sulfur-containing compounds. The presence of a sulfur atom is likely to affect the compound's polarity, boiling point, and solubility. For instance, the sulfur atom could engage in hydrogen bonding, which might influence the compound's solubility in water and other polar solvents. The papers provided do not directly discuss the physical properties of 4-sulfanylpentanoic acid, but paper mentions intramolecular hydrogen bonds within the dione substituents of a related compound, which could be relevant to understanding the behavior of 4-sulfanylpentanoic acid in different environments.
科学的研究の応用
Microbial Degradation and Environmental Impact
4-Sulfanylpentanoic acid and its derivatives have been studied in the context of microbial degradation and environmental impact. One example is the work by Hegedűs et al. (2017), which focused on the complete genome sequence of Novosphingobium resinovorum SA1, a bacterium capable of degrading sulfanilic acid (a derivative of 4-sulfanylpentanoic acid). This study provides insights into the microbial metabolism of various aromatic xenobiotics, including sulfanilic acid and its derivatives (Hegedűs et al., 2017).
Food and Beverage Industry Applications
4-Sulfanylpentanoic acid derivatives have been explored in the food and beverage industry for their aroma and flavor properties. For instance, Reglitz and Steinhaus (2017) developed a stable isotope dilution assay for quantifying 4-Methyl-4-sulfanylpentan-2-one (a derivative of 4-sulfanylpentanoic acid) in hops, which is critical in understanding the flavor profile of various beers (Reglitz & Steinhaus, 2017).
Chemical Synthesis and Analytical Chemistry
The synthesis and analytical applications of 4-sulfanylpentanoic acid derivatives are also of significant interest. Kotseridis et al. (2000) synthesized labeled analogues of impact odorants of wines and other foods, such as 4-sulfanyl-4-methylpentan-2-one, to facilitate the quantitative determination of these compounds in various products (Kotseridis et al., 2000).
Polymer and Materials Science
In polymer and materials science, derivatives of 4-sulfanylpentanoic acid have been utilized as chain transfer agents in polymerization processes. Oliveira et al. (2017) demonstrated the use of 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl] pentanoic acid as both a RAFT chain transfer agent and stabilizer in miniemulsion polymerization, contributing to the development of well-defined polymeric nanoparticles (Oliveira et al., 2017).
特性
IUPAC Name |
4-sulfanylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(8)2-3-5(6)7/h4,8H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAFWRKPYYJETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570278 | |
| Record name | 4-Sulfanylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfanylpentanoic acid | |
CAS RN |
125791-83-5 | |
| Record name | 4-Sulfanylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-sulfanylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



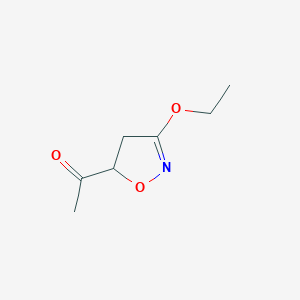
![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)



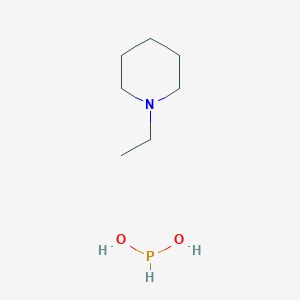
![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)
